![molecular formula C12H18ClN3O B1480035 2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine CAS No. 2097955-87-6](/img/structure/B1480035.png)
2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine, also known as 3-chloro-2-[(3-ethoxymethyl-4-methylpyrrolidin-1-yl)methyl]pyrazine, is a heterocyclic compound with a 5-membered ring structure. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. This compound has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Synthesis of Pyrazoles and Pyrazolines
The compound 2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine has potential applications in the synthesis of pyrazoles and pyrazolines, which are significant in medicinal chemistry for their diverse biological activities. The reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds has been shown to produce 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones, which upon further reaction with hydrazine hydrate yield 3-substituted 3-pyrazolin-5-ones. These compounds have been confirmed through various spectroscopic analyses, suggesting a pathway that could be relevant for derivatives of 2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine (Shandala, Ayoub, & Mohammad, 1984).
Heterocyclic Synthesis
The compound is also potentially useful in the synthesis of diverse heterocyclic structures. The use of 2-ethoxymethylene-3-oxobutanenitrile, for instance, in reactions with hydrazines leads to substituted pyrazoles, indicating that similar structures could be synthesized from 2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine. These heterocycles have displayed biological activity against various microorganisms and cancer cells, highlighting their significance in pharmaceutical research (Černuchová, Vo‐Thanh, Milata, Loupy, Jantová, & Theiszová, 2005).
Synthesis of Serotonin Antagonists
Further, derivatives of 4-hydrazinyl-1-p-substituted phenyl-2,5-dihydro-1H-pyrrole-3-carbonitriles, which could potentially be synthesized from the compound , have been investigated for their serotonin antagonist and antianexity activities. These studies involve the synthesis of various heterocyclic compounds, including pyrazolines, and evaluate their biological activities, suggesting potential applications in the development of new therapeutic agents (Abdalla, Abdel-Wahab, & Amr, 2008).
Mechanism of Action
Pyrazines
are a class of organic compounds with the formula (C_4H_4N_2). They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Pyrazines are often synthesized using the Suzuki–Miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds . The reaction is known for its mild conditions and tolerance of various functional groups .
properties
IUPAC Name |
2-chloro-3-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-3-17-8-10-7-16(6-9(10)2)12-11(13)14-4-5-15-12/h4-5,9-10H,3,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWENZBWJIAMYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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